Z-Glu-OMe Z-Glu-OMe Z-L-Glu-OMe

Brand Name: Vulcanchem
CAS No.: 5672-83-3
VCID: VC21541079
InChI: InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)
SMILES: COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C8H16N2O2
Molecular Weight: 295,29 g/mole

Z-Glu-OMe

CAS No.: 5672-83-3

Cat. No.: VC21541079

Molecular Formula: C8H16N2O2

Molecular Weight: 295,29 g/mole

* For research use only. Not for human or veterinary use.

Z-Glu-OMe - 5672-83-3

CAS No. 5672-83-3
Molecular Formula C8H16N2O2
Molecular Weight 295,29 g/mole
IUPAC Name 5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)
Standard InChI Key WFBXRBMLCXMBBM-FSPLSTOPSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N)NC(=O)C
SMILES COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1

Chemical Properties and Structure

Z-Glu-OMe is characterized by a glutamic acid core with specific modifications: a benzyloxycarbonyl (Z or Cbz) protecting group at the alpha-amino position and a methyl ester at the gamma-carboxyl group, while the alpha-carboxyl group remains free. This selective protection pattern confers unique reactivity that is highly valued in peptide chemistry.

Physical and Chemical Properties

The compound possesses a well-defined set of physical and chemical properties that make it suitable for various synthetic applications.

Table 1: Chemical Properties of Z-Glu-OMe

PropertyValueReference
Molecular FormulaC14H17NO6
Molecular Weight295.29 g/mol
Primary CAS Number4652-65-7
Alternative CAS Number5672-83-3
IUPAC Name5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChIInChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)

Nomenclature and Synonyms

Z-Glu-OMe is known by several synonyms in scientific literature, reflecting its widespread use across different research contexts:

  • Z-Glu(OMe)-OH

  • Z-L-Glu(Me)-OH

  • 5-Methyl N-Carbobenzoxy-L-glutamate

  • (S)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

  • Cbz-L-Glu(OMe)-OH

  • N-Carbobenzoxy-L-glutamate

  • Z-L-glutamic acid γ-methyl ester

This diversity in nomenclature underscores the compound's significance in various chemical disciplines and applications.

Synthesis Methods

Several methods have been developed for the preparation of Z-Glu-OMe, each with distinct advantages in terms of yield, optical purity, and practical implementation.

Synthetic Routes

The synthesis of Z-Glu-OMe can be accomplished through different approaches, with the most notable ones summarized below:

Table 2: Synthesis Methods for Z-Glu-OMe

MethodReagents and ConditionsYieldKey AdvantagesReference
Amide HydrolysisN-benzyloxycarbonyl α-methyl esters of L-glutamine, tert-butyl nitrite, refluxing acetonitrile74%Preserves optical purity, high yield
Selective EsterificationZ-protected glutamic acid, methanol, catalytic acidNot specifiedStraightforward approach

Amide Hydrolysis Method

The treatment of N-benzyloxycarbonyl α-methyl esters of L-glutamine with tert-butyl nitrite in refluxing acetonitrile represents a particularly efficient route to Z-Glu-OMe. This approach results in selective hydrolysis of the amide group, yielding optically pure Z-Glu-OMe with a reported efficiency of 74% .

The significance of this synthetic route lies in its ability to maintain the stereochemical integrity of the glutamic acid center, which is crucial for applications in stereoselective synthesis and peptide chemistry .

Applications in Research and Industry

Z-Glu-OMe serves as a versatile building block with diverse applications across multiple scientific disciplines, particularly in peptide synthesis and pharmaceutical research.

Key Applications Overview

The compound's utility spans several fields of chemistry and biochemistry:

Table 3: Applications of Z-Glu-OMe

Application AreaSpecific UseReference
Peptide SynthesisProtected amino acid building block for peptide construction
Natural Product SynthesisIntermediate in the synthesis of complex bioactive molecules
Medicinal ChemistryPrecursor to bioactive compounds like cis-5-hydroxy-L-pipecolic acid
Therapeutic ResearchBuilding block for compounds with potential therapeutic effects

Role in Peptide Synthesis

As a protected glutamic acid derivative, Z-Glu-OMe plays a crucial role in peptide synthesis. The presence of the Z protecting group on the alpha-amino group and the methyl ester on the gamma-carboxyl group allows for controlled reactivity at the alpha-carboxyl position. This selective reactivity is essential when constructing peptide bonds in a specific sequence .

When incorporated into peptide synthesis protocols, Z-Glu-OMe allows for the selective formation of peptide bonds without unwanted side reactions at the gamma-carboxyl position. The Z protecting group can later be selectively removed under mild conditions (typically hydrogenolysis), allowing for further elaboration of the peptide chain.

Total Synthesis of Complex Molecules

Research findings demonstrate that Z-Glu-OMe has been employed in the total synthesis of complex peptide-based natural products. For example, it serves as a building block in the synthesis of Lipovelutibol A and B, showcasing its utility in creating structurally complex bioactive molecules .

In these synthesis protocols, the selective reactivity of Z-Glu-OMe enables precise control over the incorporation of the glutamic acid residue into the growing peptide chain. The synthetic modules used in these total syntheses are characterized by glutamic acid methyl ester residues at specific positions, highlighting the importance of compounds like Z-Glu-OMe in these endeavors .

Conversion to Bioactive Compounds

One significant research finding is the efficient conversion of Z-Glu-OMe into cis-5-hydroxy-L-pipecolic acid, a compound with notable biological significance . This transformation demonstrates the compound's versatility as a precursor to various bioactive molecules and its potential in medicinal chemistry applications.

Research Findings and Data

Role in Peptide-Based Therapeutics

Derivatives of glutamic acid like Z-Glu-OMe are employed in synthesizing compounds with potential therapeutic effects. For instance, these derivatives have been used in developing compounds that modulate gastric secretion and other physiological processes.

Research has demonstrated that the incorporation of glutamic acid residues, often in protected forms like Z-Glu-OMe, can significantly influence the biological activity and pharmacokinetic properties of peptide-based therapeutics .

Synthetic Methodology Advancements

The development of efficient synthetic routes to Z-Glu-OMe, such as the amide hydrolysis method with tert-butyl nitrite, represents an important advancement in synthetic methodology. This approach yields optically pure Z-Glu-OMe with high efficiency, addressing a significant challenge in the preparation of chiral building blocks for pharmaceutical applications .

Hazard TypeCategoryHazard StatementReference
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Current Research Trends

Recent research continues to explore new applications and synthetic methodologies involving Z-Glu-OMe. The compound remains an important tool in peptide chemistry, with ongoing investigations focused on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of novel peptide-based therapeutics incorporating glutamic acid derivatives

  • Investigation of structure-activity relationships in peptides containing modified glutamic acid residues

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172.2242 g/mol